molecular formula C20H16ClN3OS B12032734 2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-65-5

2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12032734
CAS No.: 476483-65-5
M. Wt: 381.9 g/mol
InChI Key: QLKZZKNWTLCVRH-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, a chlorophenyl group, a thiophene ring, a carbonitrile group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde, thiophene-2-carbaldehyde, and 1,3-cyclohexanedione in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Lacks the thiophene ring and hexahydro structure.

    2-Amino-1-(2-chlorophenyl)-5-oxo-4-(furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring and the hexahydroquinoline core in 2-Amino-1-(2-chlorophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

CAS No.

476483-65-5

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

2-amino-1-(2-chlorophenyl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H16ClN3OS/c21-13-5-1-2-6-14(13)24-15-7-3-8-16(25)19(15)18(12(11-22)20(24)23)17-9-4-10-26-17/h1-2,4-6,9-10,18H,3,7-8,23H2

InChI Key

QLKZZKNWTLCVRH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3Cl)N)C#N)C4=CC=CS4)C(=O)C1

Origin of Product

United States

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